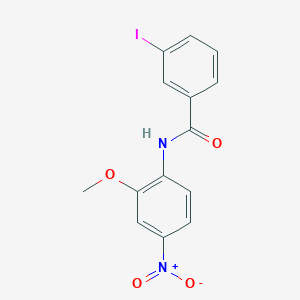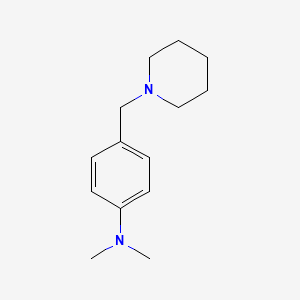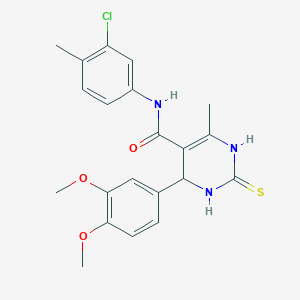![molecular formula C18H26ClNO5 B5203707 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5203707.png)
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate, also known as JNJ-7925476, is a compound that has been extensively studied for its potential use in treating various neurological disorders. It is a selective antagonist of the dopamine D3 receptor, which is believed to play a role in the development of addiction and other psychiatric disorders.
Mécanisme D'action
The dopamine D3 receptor is believed to play a role in the development of addiction and other psychiatric disorders. 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate selectively blocks this receptor, which may help to reduce addictive behaviors and improve symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate can reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia. These effects are believed to be due to the compound's selective antagonism of the dopamine D3 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in addiction and other psychiatric disorders. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential directions for future research on 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate. One area of interest is the compound's potential use in treating other psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more selective dopamine D3 receptor antagonists, which may have fewer side effects than 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate. Additionally, further studies are needed to determine the long-term effects of 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate and its potential for use in humans.
Méthodes De Synthèse
The synthesis of 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate involves several steps, including the reaction of 2-chlorophenol with 1-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane, followed by the reaction of the resulting product with 4-methylpiperidine. The final product is obtained by reacting the intermediate with oxalic acid.
Applications De Recherche Scientifique
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate has been studied for its potential use in treating addiction, schizophrenia, and other psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for these applications.
Propriétés
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17;3-1(4)2(5)6/h2-3,6-7,14H,4-5,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGVRIQRBSRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5203627.png)
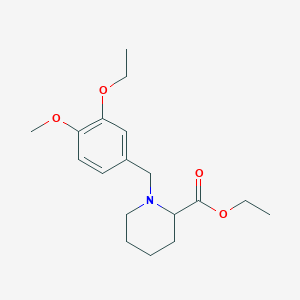
![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)
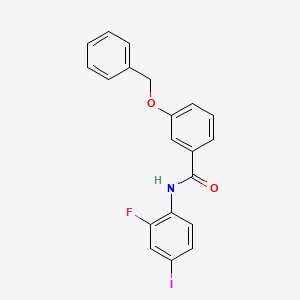
![1-acetyl-17-(2-methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5203656.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5203668.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5203675.png)
![3-iodo-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5203678.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azepane](/img/structure/B5203687.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203696.png)
